[10]Cycloparaphenylene
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Description
[10]Cycloparaphenylene is a useful research compound. Its molecular formula is C60H40 and its molecular weight is 761 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
[10]Cycloparaphenylene is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . Its primary targets are not biological entities, but rather, it interacts with other chemical structures. For instance, it has been shown to selectively encapsulate a dication of 5cycloparaphenylene (5CPP2+), forming the shortest double-layer carbon nanotube .
Mode of Action
The interaction of this compound with its targets involves physical encapsulation. The unique architectural features of cycloparaphenylenes, including their strained and distorted aromatic systems and radially oriented p orbitals, allow them to interact with other molecules in unique ways . For example, a dication of 5cycloparaphenylene (5CPP2+) was selectively encapsulated by neutral this compound to form the shortest double-layer carbon nanotube .
Biochemical Pathways
The synthesis of this compound derivatives from a kinked triangular macrocycle has been presented . Depending on the reaction conditions for reductive aromatization, either a hexaphenylbenzene cyclohexamer or its C2-symmetric congener was obtained .
Result of Action
The result of this compound’s action is the formation of unique structures, such as the shortest double-layer carbon nanotube . These structures have potential applications in the field of nanotechnology, particularly in the synthesis of carbon nanotubes .
Action Environment
The action of this compound is influenced by environmental factors such as reaction conditions. For instance, the type of derivative formed during its synthesis can vary depending on the conditions for reductive aromatization . Furthermore, the strain energy of the bent aromatic system in cycloparaphenylenes plays a crucial role in their synthesis .
Properties
IUPAC Name |
undecacyclo[36.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37]hexaconta-1(40),2(60),3,5(59),6(58),7,9(57),10(56),11,13(55),14(54),15,17(53),18(52),19,21(51),22,24,26,28,30,32,34,36,38,41,43,45,47,49-triacontaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H40/c1-2-42-4-3-41(1)43-5-7-45(8-6-43)47-13-15-49(16-14-47)51-21-23-53(24-22-51)55-29-31-57(32-30-55)59-37-39-60(40-38-59)58-35-33-56(34-36-58)54-27-25-52(26-28-54)50-19-17-48(18-20-50)46-11-9-44(42)10-12-46/h1-40H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQFSRJNZXMCKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H40 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.